PGD2 ethanolamide

Description

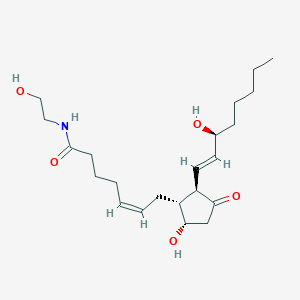

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-N-(2-hydroxyethyl)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-20,24-26H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYDJKSQFDUAGF-YIRKRNQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)NCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PGD2 ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

398138-28-8 | |

| Record name | Prostaglandin D2 ethanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=398138-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PGD2 ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthetic Pathway of PGD2 Ethanolamide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 ethanolamide (PGD2-EA), also known as Prostamide D2, is an intriguing bioactive lipid that belongs to the class of prostamides. These molecules are ethanolamide derivatives of prostaglandins, formed from the metabolism of endocannabinoids. PGD2-EA has garnered research interest for its potential roles in various physiological and pathological processes, including apoptosis in skin cancer cells.[1][2] This technical guide provides an in-depth exploration of the biosynthetic pathway of PGD2-EA, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies for its study. Quantitative data for the analogous prostaglandin pathway are presented to provide a framework for understanding the enzymatic conversions, and a detailed signaling pathway diagram is provided for visual clarity.

Introduction to PGD2 Ethanolamide Biosynthesis

The primary pathway for the formation of this compound does not originate from the canonical arachidonic acid cascade that produces classical prostaglandins. Instead, it utilizes the endocannabinoid, N-arachidonoylethanolamine (anandamide or AEA), as its primary substrate.[3][4] The biosynthesis is a multi-step enzymatic process primarily involving the sequential action of Cyclooxygenase-2 (COX-2) and a Prostaglandin D synthase (PGDS).[1][3][4] This pathway represents a significant intersection between the endocannabinoid and eicosanoid signaling systems.[4][5] Another key factor in the production of PGD2-EA is the activity of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide (B1667382). When FAAH activity is diminished, more anandamide is available to be shunted into the COX-2 pathway, leading to increased biosynthesis of PGD2-EA.[1][3][4]

The Enzymatic Pathway

The conversion of anandamide to this compound proceeds through two principal enzymatic steps:

Step 1: Oxygenation of Anandamide by Cyclooxygenase-2 (COX-2)

The initial and rate-limiting step is the oxygenation of anandamide by COX-2.[3][4][5] COX-2, but not the constitutively expressed Cyclooxygenase-1 (COX-1), effectively metabolizes anandamide.[3] This isoform selectivity is a critical aspect of prostamide biosynthesis. The reaction is analogous to the conversion of arachidonic acid to Prostaglandin G2 (PGG2). In this step, COX-2 catalyzes the addition of two molecules of oxygen to anandamide, forming the unstable endoperoxide intermediate, Prostaglandin G2 ethanolamide (PGG2-EA). This is then rapidly reduced by the peroxidase activity of COX-2 to form Prostaglandin H2 ethanolamide (PGH2-EA).[5]

Step 2: Isomerization of PGH2 Ethanolamide by Prostaglandin D Synthase (PGDS)

The intermediate, PGH2-EA, serves as the substrate for a Prostaglandin D synthase (PGDS), which catalyzes its isomerization to the final product, this compound.[6][7] There are two main types of PGDS that could potentially catalyze this reaction:

-

Lipocalin-type PGD synthase (L-PGDS): A glutathione-independent enzyme.[6][8]

-

Hematopoietic PGD synthase (H-PGDS): A glutathione-dependent enzyme.[6][8]

While the direct conversion of PGH2-EA by these synthases is inferred from the established pathway of PGH2 to PGD2, further research is needed to fully characterize the kinetics and preferences of each PGDS isoform for the ethanolamide substrate.

A visual representation of this biosynthetic pathway is provided below.

Figure 1: Biosynthetic pathway of this compound from anandamide.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for the kinetic parameters of the enzymes involved in the this compound biosynthetic pathway. However, data from the well-studied conversion of arachidonic acid to PGD2 can serve as a valuable proxy for understanding the efficiency of these enzymatic steps. The table below summarizes the kinetic parameters for COX-2 with arachidonic acid and for PGD synthases with PGH2.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Source |

| Ovine COX-2 | Arachidonic Acid | ~5 | ~18 | ~33 | Published Biochemical Data |

| Human H-PGDS | PGH2 | 26 | 130 | 3300 | [Inoue et al., 2003] |

| Human L-PGDS | PGH2 | ~30 | ~4.5 | ~1.3 | [Urade et al., 1995] |

Note: This data should be interpreted with caution as the ethanolamide moiety of the substrate may alter the binding affinity and catalytic efficiency of the enzymes. Further research is required to establish the precise kinetic parameters for the biosynthesis of this compound.

Experimental Protocols

The study of this compound biosynthesis requires sensitive and specific analytical methods to detect and quantify the substrate, intermediates, and final product. Below are detailed methodologies for key experiments in this research area, synthesized from established protocols for prostaglandin analysis.

In Vitro Assay for this compound Formation

This protocol describes a method to measure the production of this compound from anandamide in a cell-based system or with purified enzymes.

Objective: To quantify the enzymatic conversion of anandamide to this compound.

Materials:

-

Cell line expressing COX-2 (e.g., JWF2 squamous carcinoma cells) or purified recombinant COX-2 and PGD synthase.[1]

-

Anandamide (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Glutathione (for H-PGDS activity)

-

Internal standard (e.g., PGD2-EA-d4)

-

Solid Phase Extraction (SPE) C18 cartridges

-

Solvents: Methanol (B129727), Ethyl Acetate (B1210297), Hexane, Acetonitrile (B52724), Formic Acid

-

LC-MS/MS system

Procedure:

-

Cell Culture and Stimulation:

-

Culture COX-2 expressing cells to ~80-90% confluency.

-

Replace the culture medium with serum-free medium and incubate for 2-4 hours.

-

Treat the cells with a known concentration of anandamide (e.g., 10-50 µM) and incubate for a specified time (e.g., 15-60 minutes).

-

-

Sample Collection and Extraction:

-

Collect the cell culture supernatant.

-

Add an internal standard (PGD2-EA-d4) to each sample for accurate quantification.

-

Acidify the samples to pH 3-4 with dilute formic acid.

-

Perform Solid Phase Extraction (SPE) to isolate the lipids:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with 15% methanol in water to remove polar impurities.

-

Elute the prostamides and other lipids with ethyl acetate or methyl formate.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in the initial mobile phase (e.g., 20-30% acetonitrile in water with 0.1% formic acid).

-

Inject the sample into an LC-MS/MS system.

-

Use a reverse-phase C18 column for chromatographic separation.

-

Employ a gradient elution with acetonitrile and water (both containing 0.1% formic acid).

-

Set the mass spectrometer to operate in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for this compound and its deuterated internal standard.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of this compound standards.

-

Quantify the amount of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Workflow for this compound Quantification

The following diagram illustrates the general workflow for the quantification of this compound from a biological sample.

Figure 2: Experimental workflow for this compound quantification.

Conclusion

The biosynthesis of this compound from anandamide via the COX-2 and PGD synthase pathway highlights a crucial link between the endocannabinoid and prostaglandin signaling systems. Understanding this pathway is essential for elucidating the biological roles of prostamides and for the development of novel therapeutic agents that may target this metabolic route. While the general steps of the pathway are established, further research is necessary to determine the specific enzyme kinetics and regulatory mechanisms involved in the formation of this compound. The experimental protocols outlined in this guide provide a robust framework for researchers to pursue these investigations and advance our knowledge of this fascinating class of lipid mediators.

References

- 1. Metabolism of anandamide by COX-2 is necessary for endocannabinoid-induced cell death in tumorigenic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of prostaglandin E2 ethanolamide from anandamide by cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The contribution of cyclooxygenase-2 to endocannabinoid metabolism and action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin D synthase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin D Synthase (β-Trace) in Human Arachnoid and Meningioma Cells: Roles as a Cell Marker or in Cerebrospinal Fluid Absorption, Tumorigenesis, and Calcification Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Crossroads: A Technical Guide to the COX-2 Mediated Formation of PGD2 Ethanolamide from Anandamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endocannabinoid anandamide (B1667382) (AEA), a key signaling lipid, is not only a substrate for hydrolytic inactivation but also a target for oxidative metabolism by cyclooxygenase-2 (COX-2). This pathway leads to the formation of a class of bioactive lipids known as prostaglandin (B15479496) ethanolamides (prostamides), including prostaglandin D2 ethanolamide (PGD2-EA). This technical guide provides an in-depth exploration of the enzymatic conversion of anandamide to PGD2-EA via COX-2, offering a comprehensive resource for researchers in pharmacology, biochemistry, and drug development. We will delve into the quantitative aspects of this metabolic route, provide detailed experimental protocols for its investigation, and visualize the intricate signaling and experimental workflows.

Introduction

Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid that plays a crucial role in a variety of physiological processes, including pain, mood, and appetite. While the primary route of anandamide inactivation is hydrolysis by fatty acid amide hydrolase (FAAH), an alternative metabolic pathway involving cyclooxygenase-2 (COX-2) has emerged as a significant area of research.[1][2][3] COX-2, an inducible enzyme well-known for its role in inflammation and pain through the conversion of arachidonic acid (AA) to prostaglandins (B1171923), also effectively oxygenates anandamide.[4] This enzymatic reaction produces prostaglandin H2 ethanolamide (PGH2-EA), a prostamide analogue of PGH2.[5] PGH2-EA is then further metabolized by specific prostaglandin synthases, such as PGD synthase, to yield various prostaglandin ethanolamides, including PGD2-EA.[6]

The formation of PGD2-EA from anandamide is not merely a metabolic byproduct; PGD2-EA itself exhibits distinct biological activities, such as inducing apoptosis in cancer cells, highlighting the importance of this pathway in cellular signaling.[7][8] Understanding the nuances of this conversion is critical for elucidating the full spectrum of endocannabinoid signaling and for the development of novel therapeutics that may target this pathway.

Quantitative Data

The enzymatic conversion of anandamide by COX-2 is a quantifiable process. While specific kinetic parameters can vary depending on the experimental conditions and the source of the enzyme, the available data provides valuable insights into the efficiency of this reaction and its susceptibility to inhibition.

Kinetic Parameters

Anandamide is a substrate for COX-2, although it is generally considered a less efficient substrate than arachidonic acid. The Michaelis-Menten constant (Km) for anandamide is approximately four-fold higher than that for arachidonic acid, indicating a lower binding affinity.[4] The overall catalytic efficiency (kcat/Km) for anandamide oxygenation by COX-2 is about 18% of that for arachidonic acid.[4] More detailed kinetic parameters for the specific conversion to PGD2-EA are not widely reported and represent an area for future investigation.

Table 1: Comparative Kinetic Parameters for COX-2 Substrates

| Substrate | Km (µM) | Relative kcat/Km (%) | Reference |

| Arachidonic Acid | ~5 | 100 | [4] |

| Anandamide (AEA) | ~20 | 18 | [4] |

| 2-Arachidonoylglycerol (2-AG) | Similar to AA | Similar to AA | [6] |

Note: The values presented are approximations derived from the literature and may vary based on experimental conditions.

Inhibitor Sensitivities

The formation of PGD2-EA from anandamide is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs) that target COX-2. The half-maximal inhibitory concentrations (IC50) of various inhibitors provide a measure of their potency in blocking this specific metabolic pathway. While many reported IC50 values for COX-2 inhibitors are based on the metabolism of arachidonic acid, these values can serve as a useful proxy for their effect on anandamide oxygenation.

Table 2: IC50 Values of Selected COX-2 Inhibitors

| Inhibitor | Target | IC50 (µM) | Substrate | Reference |

| Celecoxib | COX-2 | 0.04 | Arachidonic Acid | [6] |

| COX-1 | 15 | Arachidonic Acid | [6] | |

| Indomethacin | COX-2 | 0.63 | Arachidonic Acid | [9] |

| COX-1 | 0.23 | Arachidonic Acid | [9] | |

| Nimesulide | COX-2 | - | Anandamide | [2] |

| Indomethacin Phenethylamide | COX-2 | - | Anandamide | [10] |

Note: IC50 values can vary significantly depending on the assay conditions. The effect of these inhibitors specifically on PGD2-EA formation from anandamide requires further quantitative characterization.

Signaling and Experimental Workflows

Visualizing the intricate pathways and experimental procedures is crucial for a comprehensive understanding of PGD2-EA formation. The following diagrams, generated using the DOT language, illustrate the core signaling cascade and a typical experimental workflow.

Signaling Pathway

Experimental Workflow

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of scientific advancement. This section provides comprehensive methodologies for the key experiments involved in studying the formation of PGD2-EA from anandamide.

Purification of Recombinant Human COX-2

Objective: To obtain purified, active COX-2 for use in in vitro assays. This protocol is adapted from established methods for recombinant protein purification.

Materials:

-

Insect cells (e.g., Sf9) expressing recombinant human COX-2

-

Cell lysis buffer (e.g., Tris-HCl buffer with detergents like Triton X-100)

-

Ion-exchange chromatography column (e.g., DEAE-Sepharose)

-

Size-exclusion chromatography column (e.g., Superdex 200)

-

Chromatography system (e.g., FPLC)

-

Bradford assay reagents for protein quantification

-

SDS-PAGE gels and reagents for purity analysis

Protocol:

-

Cell Lysis: Harvest insect cells expressing recombinant COX-2 by centrifugation. Resuspend the cell pellet in ice-cold lysis buffer and disrupt the cells using sonication or a Dounce homogenizer.

-

Solubilization: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet cellular debris. The supernatant contains the solubilized membrane-bound COX-2.

-

Ion-Exchange Chromatography: Load the supernatant onto a pre-equilibrated ion-exchange column. Wash the column with a low-salt buffer to remove unbound proteins. Elute COX-2 using a salt gradient (e.g., 0-1 M NaCl).

-

Fraction Analysis: Collect fractions and analyze for COX-2 presence and purity using SDS-PAGE and Western blotting.

-

Size-Exclusion Chromatography: Pool the COX-2 containing fractions and concentrate them. Load the concentrated sample onto a size-exclusion chromatography column to further purify the enzyme and remove aggregates.

-

Purity and Activity Assessment: Analyze the final purified protein for purity by SDS-PAGE. Determine the protein concentration using a Bradford assay. Assess the enzymatic activity using a standard COX activity assay with arachidonic acid as the substrate.

In Vitro COX-2 Assay for Anandamide Metabolism

Objective: To measure the conversion of anandamide to prostaglandin ethanolamides by purified COX-2. This protocol is based on established in vitro cyclooxygenase assays.[5]

Materials:

-

Purified recombinant COX-2

-

Anandamide (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Phenol (reducing agent)

-

COX-2 inhibitors (e.g., celecoxib, indomethacin) for control experiments

-

Internal standard (e.g., deuterated PGD2-EA)

-

Quenching solution (e.g., ice-cold ethyl acetate (B1210297) with 1% acetic acid)

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer, heme, and phenol.

-

Enzyme Addition: Add the purified COX-2 enzyme to the reaction mixture and pre-incubate on ice.

-

Inhibitor Pre-incubation (for inhibition studies): Add the desired concentration of the COX-2 inhibitor and incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate Reaction: Initiate the enzymatic reaction by adding anandamide to the mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Quenching: Stop the reaction by adding an ice-cold quenching solution containing the internal standard.

-

Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases. Collect the organic phase containing the lipid products.

-

Sample Preparation for LC-MS/MS: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Cell-Based Assay for Anandamide Metabolism

Objective: To investigate the metabolism of anandamide by COX-2 in a cellular context. This protocol utilizes a cell line that expresses COX-2.

Materials:

-

Cell line expressing COX-2 (e.g., HT-29 human colon cancer cells, or cells engineered to overexpress COX-2)

-

Cell culture medium and supplements

-

Anandamide

-

COX-2 inhibitors

-

Lipopolysaccharide (LPS) or other stimuli to induce COX-2 expression (if necessary)

-

Phosphate-buffered saline (PBS)

-

Solvents for extraction (e.g., ethyl acetate)

-

Internal standard

Protocol:

-

Cell Culture: Culture the COX-2 expressing cells to the desired confluency in appropriate cell culture plates.

-

Induction of COX-2 (if applicable): If using a cell line with inducible COX-2, treat the cells with an appropriate stimulus (e.g., LPS) for a sufficient time to induce enzyme expression.

-

Treatment: Replace the culture medium with fresh medium containing anandamide at the desired concentration. For inhibition studies, pre-incubate the cells with a COX-2 inhibitor before adding anandamide.

-

Incubation: Incubate the cells for a specific time period (e.g., 1-24 hours) at 37°C.

-

Sample Collection: Collect the cell culture supernatant.

-

Extraction: Add an internal standard to the supernatant and perform a liquid-liquid or solid-phase extraction to isolate the lipid metabolites.[1][11]

-

Sample Preparation for LC-MS/MS: Evaporate the solvent and reconstitute the sample in the mobile phase for analysis.

LC-MS/MS Quantification of PGD2 Ethanolamide

Objective: To accurately quantify the amount of PGD2-EA produced in in vitro or cell-based assays. This protocol outlines a general approach for LC-MS/MS analysis.[1][12]

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Reversed-phase C18 column

-

Mobile phase A (e.g., water with 0.1% formic acid)

-

Mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid)

-

PGD2-EA standard for calibration curve

-

Deuterated PGD2-EA internal standard

Protocol:

-

Chromatographic Separation:

-

Inject the reconstituted sample onto the C18 column.

-

Use a gradient elution with mobile phases A and B to separate PGD2-EA from other components. A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic compounds.

-

-

Mass Spectrometric Detection:

-

Utilize an electrospray ionization (ESI) source in negative ion mode.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for PGD2-EA and the deuterated internal standard. For PGD2-EA, this would involve selecting the deprotonated molecule [M-H]- as the precursor ion and a characteristic fragment ion as the product ion.

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of the PGD2-EA standard.

-

Calculate the peak area ratio of the endogenous PGD2-EA to the internal standard in the samples.

-

Determine the concentration of PGD2-EA in the samples by interpolating their peak area ratios on the standard curve.

-

Conclusion

The COX-2-mediated formation of this compound from anandamide represents a significant branch of endocannabinoid metabolism with important physiological and pathological implications. This technical guide has provided a comprehensive overview of this pathway, including the available quantitative data, detailed experimental protocols, and visual representations of the underlying processes. While our understanding of this metabolic route has grown considerably, further research is needed to fully elucidate the kinetic parameters of this reaction under various conditions and to expand the library of inhibitor sensitivities. The methodologies and information presented herein are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of the endocannabinoid system and to developing innovative therapeutic strategies targeting this fascinating class of bioactive lipids.

References

- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclooxygenase-2 Mediates Anandamide Metabolism in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Assay of Endocannabinoid Oxidation by Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endocannabinoid Oxygenation by Cyclooxygenases, Lipoxygenases, and Cytochromes P450: Cross-Talk between the Eicosanoid and Endocannabinoid Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substrate-selective COX-2 inhibition as a novel strategy for therapeutic endocannabinoid augmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of anandamide by COX-2 is necessary for endocannabinoid-induced cell death in tumorigenic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An improved LC-MS/MS method for the quantification of prostaglandins E(2) and D(2) production in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The contribution of cyclooxygenase-2 to endocannabinoid metabolism and action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

Prostaglandin D2 Ethanolamide: A Comprehensive Technical Guide on its Chemical Structure, Synthesis, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 ethanolamide (PGD2-EA), also known as prostamide D2, is a bioactive lipid that belongs to the family of N-acylethanolamines. It is an endogenous metabolite of anandamide (B1667382), a well-known endocannabinoid. The synthesis of PGD2-EA is a multi-step enzymatic process primarily initiated by the action of cyclooxygenase-2 (COX-2). While PGD2-EA itself displays limited activity at canonical prostanoid receptors, its metabolic transformation into J-series prostaglandin ethanolamides unveils potent biological effects, notably the induction of apoptosis in cancer cells through mechanisms involving oxidative and endoplasmic reticulum stress. This technical guide provides an in-depth overview of the chemical properties, enzymatic synthesis, and signaling pathways associated with PGD2-EA, offering valuable insights for researchers in lipid biochemistry, pharmacology, and drug development.

Chemical Structure and Properties

Prostaglandin D2 ethanolamide is formally derived from the condensation of the carboxyl group of prostaglandin D2 (PGD2) with the amino group of ethanolamine[1]. Its chemical identity is well-defined by its IUPAC name, molecular formula, and CAS number.

(Z)-N-(2-hydroxyethyl)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide [1]

| Property | Value | Source |

| Molecular Formula | C22H37NO5 | [1] |

| Molecular Weight | 395.5 g/mol | [1] |

| CAS Number | 398138-28-8 | [1] |

| Synonyms | Prostamide D2, PGD2-EA, PMD2 | [1][2] |

| Physical Description | Solid | |

| Solubility | Soluble in ethanol, DMF, and DMSO | [2] |

Enzymatic Synthesis of Prostaglandin D2 Ethanolamide

The biosynthesis of PGD2-EA is an elegant enzymatic cascade that utilizes the endocannabinoid anandamide (arachidonoyl ethanolamide, AEA) as its starting substrate. This pathway is a clear example of the intricate interplay between the endocannabinoid and eicosanoid metabolic routes. The synthesis is a two-step process catalyzed by cyclooxygenase-2 (COX-2) and prostaglandin D synthase (PGDS).

Step 1: Oxygenation of Anandamide by Cyclooxygenase-2 (COX-2)

The initial and rate-limiting step in the formation of PGD2-EA is the oxygenation of anandamide by COX-2[3][4][5]. COX-2, an inducible enzyme often upregulated during inflammation, exhibits a preference for anandamide as a substrate compared to its isoform, COX-1[6]. This substrate selectivity is a key feature of this metabolic pathway. The reaction involves the introduction of two molecules of oxygen into the arachidonoyl backbone of anandamide, leading to the formation of the unstable intermediate, prostaglandin G2 ethanolamide (PGG2-EA). This is followed by the peroxidase activity of COX-2, which reduces the hydroperoxy group at carbon 15 to a hydroxyl group, yielding prostaglandin H2 ethanolamide (PGH2-EA).

Step 2: Isomerization of Prostaglandin H2 Ethanolamide by Prostaglandin D Synthase (PGDS)

The newly formed PGH2-EA serves as a substrate for prostaglandin D synthase (PGDS), which catalyzes its isomerization to the more stable PGD2-EA[7]. There are two main isoforms of PGDS that can carry out this conversion:

-

Lipocalin-type PGDS (L-PGDS): A glutathione-independent enzyme.

-

Hematopoietic PGDS (H-PGDS): A glutathione-dependent enzyme[8].

The specific isoform involved in PGD2-EA synthesis can vary depending on the tissue and cellular context.

Enzymatic Synthesis Workflow:

Enzymatic synthesis of PGD2-EA from anandamide.

Experimental Protocols

Enzymatic Synthesis of Prostaglandin D2 Ethanolamide

This protocol describes a general method for the in vitro enzymatic synthesis of PGD2-EA.

Materials:

-

Anandamide (AEA)

-

Recombinant human Cyclooxygenase-2 (COX-2)

-

Recombinant Prostaglandin D Synthase (PGDS) (either L-PGDS or H-PGDS)

-

Glutathione (B108866) (GSH) (if using H-PGDS)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Ethyl acetate (B1210297)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, anandamide (e.g., 10-50 µM), and COX-2 (e.g., 100 units).

-

Incubate the mixture at 37°C for 10-15 minutes to allow for the conversion of anandamide to PGH2-EA.

-

Add PGDS (e.g., 50 µg) to the reaction mixture. If using H-PGDS, also add GSH (e.g., 1 mM).

-

Continue the incubation at 37°C for an additional 10-15 minutes.

-

Stop the reaction by adding an equal volume of ice-cold ethyl acetate and vortexing vigorously.

-

Centrifuge the mixture to separate the organic and aqueous phases.

-

Collect the upper organic phase containing the lipids.

-

Repeat the extraction twice more and pool the organic extracts.

-

Evaporate the solvent under a stream of nitrogen.

Purification of Prostaglandin D2 Ethanolamide by HPLC

Materials:

-

Dried lipid extract from the enzymatic synthesis.

-

HPLC grade solvents (e.g., acetonitrile (B52724), water, formic acid).

-

Reversed-phase HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm).

Procedure:

-

Reconstitute the dried lipid extract in a small volume of the initial mobile phase.

-

Inject the sample onto the HPLC system.

-

Elute the compounds using a gradient of acetonitrile in water (both containing 0.1% formic acid). A typical gradient might be from 20% to 80% acetonitrile over 30 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm) or by mass spectrometry.

-

Collect the fractions corresponding to the PGD2-EA peak.

-

Confirm the identity and purity of the collected fractions by LC-MS/MS.

Signaling Pathways and Biological Activity

While prostaglandin D2 is a known ligand for the DP1 and DP2 receptors, PGD2-EA has been shown to be largely inactive at these canonical prostanoid receptors[2]. The primary biological activity of PGD2-EA appears to be mediated through its metabolic conversion to J-series prostaglandin ethanolamides, such as PGJ2-EA, Δ12-PGJ2-EA, and 15-deoxy-Δ12,14-PGJ2-EA (15d-PGJ2-EA)[9].

These J-series metabolites are electrophilic and can react with cellular nucleophiles, such as glutathione and thioredoxin, leading to their depletion and the induction of oxidative stress[9]. This increase in reactive oxygen species (ROS) can trigger the unfolded protein response and endoplasmic reticulum (ER) stress, ultimately culminating in apoptosis[9]. This pro-apoptotic effect of PGD2-EA has been observed in various cancer cell lines, including melanoma and non-melanoma skin cancer cells[9].

Signaling Pathway of PGD2-EA-Induced Apoptosis:

Proposed signaling pathway for PGD2-EA-induced apoptosis.

Quantitative Data

Precise quantitative data for the enzymatic synthesis and biological activity of PGD2-EA are areas of ongoing research. The following table summarizes currently available information and highlights areas where further investigation is needed.

| Parameter | Substrate/Molecule | Enzyme/Cell Line | Value | Source |

| Enzyme Kinetics | ||||

| Km (Anandamide) | Anandamide | COX-2 | Data not available | |

| Vmax (Anandamide) | Anandamide | COX-2 | Data not available | |

| Km (PGH2-EA) | PGH2-EA | PGDS | Data not available | |

| Vmax (PGH2-EA) | PGH2-EA | PGDS | Data not available | |

| Biological Activity | ||||

| IC50 (Apoptosis) | PGD2-EA | Skin Cancer Cells | Data not available | [9] |

| Reaction Yield | ||||

| Enzymatic Synthesis | Anandamide | COX-2/PGDS | Data not available |

Conclusion

Prostaglandin D2 ethanolamide is a fascinating bioactive lipid that bridges the metabolic pathways of endocannabinoids and eicosanoids. Its synthesis via the COX-2-mediated oxygenation of anandamide highlights a significant interaction between these two important signaling systems. While PGD2-EA itself shows limited direct receptor activity, its conversion to J-series prostaglandin ethanolamides unveils a potent pro-apoptotic signaling cascade. Further research is warranted to fully elucidate the quantitative aspects of its synthesis and biological activity, which will undoubtedly provide deeper insights into its physiological and pathophysiological roles and may open new avenues for therapeutic intervention, particularly in the context of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arachidonoyl ethanolamide (AEA)-induced Apoptosis is Mediated by J-series Prostaglandins and is Enhanced by Fatty Acid Amide Hydrolase (FAAH) Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase-2 Mediates Anandamide Metabolism in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of anandamide by COX-2 is necessary for endocannabinoid-induced cell death in tumorigenic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino acid determinants in cyclooxygenase-2 oxygenation of the endocannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin D synthase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Prostaglandin D2-Ethanolamide (PGD2-EA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2-ethanolamide (PGD2-EA), a metabolite of the endocannabinoid anandamide, has emerged as a molecule of interest in cancer research due to its pro-apoptotic activities. This technical guide provides an in-depth overview of the in vitro biological activity of PGD2-EA, with a particular focus on its effects on cancer cells. Detailed experimental methodologies for key assays are provided, along with a summary of its mechanism of action, which primarily involves its metabolic conversion to cytotoxic J-series prostaglandins. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of PGD2-EA.

Introduction

Prostaglandin D2-ethanolamide (PGD2-EA) is a bioactive lipid produced from the metabolism of arachidonoyl-ethanolamide (anandamide), an endogenous cannabinoid. While initially considered an inactive metabolite, recent studies have unveiled its significant biological effects, particularly its ability to induce apoptosis in various cancer cell lines.[1] This guide focuses on the in vitro activities of PGD2-EA, detailing its mechanism of action, summarizing key quantitative data, and providing protocols for essential experimental procedures.

Mechanism of Action

The primary mechanism underlying the in vitro biological activity of PGD2-EA is its non-enzymatic dehydration to form J-series prostaglandin ethanolamides, including PGJ2-EA, Δ¹²PGJ2-EA, and ultimately the most stable and cytotoxic product, 15-deoxy-Δ¹²,¹⁴-PGJ2-EA (15d-PGJ2-EA). PGD2-EA itself is reported to be inactive against prostanoid receptors such as DP1 and DP2.[1][2]

The cytotoxic effects of PGD2-EA are mediated by 15d-PGJ2-EA, which induces apoptosis through the following key events:

-

Inhibition of Cellular Antioxidants: PGD2-EA, through its conversion to 15d-PGJ2-EA, inhibits the activity of crucial cellular antioxidant systems, namely glutathione (B108866) and thioredoxin.

-

Induction of Oxidative Stress: The suppression of glutathione and thioredoxin leads to an accumulation of reactive oxygen species (ROS), resulting in a state of oxidative stress within the cell.

-

Endoplasmic Reticulum (ER) Stress: The increase in oxidative stress triggers the unfolded protein response (UPR), leading to ER stress.

-

Apoptosis: The culmination of oxidative and ER stress activates the intrinsic apoptotic pathway, leading to programmed cell death. This process is independent of DP1, DP2, and PPARγ receptors.

Quantitative Data

Currently, specific IC50 or EC50 values for PGD2-EA in various in vitro assays are not extensively reported in the literature. The focus has been on the qualitative effects and the elucidation of its mechanism of action via its metabolites. The cytotoxic potency is primarily attributed to its dehydration product, 15d-PGJ2-EA.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the biological activity of PGD2-EA.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells of interest (e.g., melanoma or non-melanoma skin cancer cell lines)

-

Complete cell culture medium

-

PGD2-EA (dissolved in a suitable solvent, e.g., DMSO or ethanol)

-

96-well flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of PGD2-EA. Include a vehicle control (solvent only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Following incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with PGD2-EA and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis by treating cells with PGD2-EA for the desired time. Include untreated and vehicle-treated controls.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cell pellet once with cold PBS, centrifuge again, and discard the supernatant.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

-

Gently vortex the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cell lysates from PGD2-EA-treated and control cells

-

Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

-

Microplate reader (absorbance at 405 nm)

Procedure:

-

Induce apoptosis in cells with PGD2-EA.

-

Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a fresh tube.

-

Determine the protein concentration of the lysate.

-

To a 96-well plate, add 50-200 µg of protein per well and adjust the volume to 50 µL with chilled Cell Lysis Buffer.

-

Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.

-

Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration).

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm. The fold-increase in caspase-3 activity is determined by comparing the results from the PGD2-EA-treated samples with the untreated control.

Measurement of Reactive Oxygen Species (ROS) (DCFDA Assay)

The DCFDA assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Materials:

-

Cells treated with PGD2-EA and control cells

-

DCFDA solution

-

Phenol (B47542) red-free cell culture medium

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Wash the cells once with PBS.

-

Load the cells with 10-20 µM DCFDA in serum-free medium for 30-45 minutes at 37°C.

-

Wash the cells twice with PBS to remove excess probe.

-

Treat the cells with PGD2-EA in phenol red-free medium. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at various time points.

Assessment of Endoplasmic Reticulum (ER) Stress (Western Blot)

Western blotting is used to detect the expression levels of key ER stress marker proteins.

Materials:

-

Cell lysates from PGD2-EA-treated and control cells

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, ATF4, and phospho-eIF2α)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates from treated and control cells.

-

Determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Glutathione and Thioredoxin Reductase Activity Assays

These assays measure the activity of key enzymes in the glutathione and thioredoxin antioxidant systems.

Glutathione Reductase Assay (Colorimetric): This assay measures the rate of NADPH oxidation, which is proportional to glutathione reductase activity.

Procedure Outline:

-

Prepare cell or tissue lysates.

-

In a 96-well plate, add sample, NADPH solution, and a chromogen.

-

Initiate the reaction by adding glutathione disulfide (GSSG).

-

Immediately measure the change in absorbance at 405 nm over time.

Thioredoxin Reductase Assay (Colorimetric): This assay is based on the reduction of DTNB (Ellman's reagent) by thioredoxin reductase.

Procedure Outline:

-

Prepare cell or tissue lysates.

-

Perform two sets of reactions for each sample: one with and one without a specific thioredoxin reductase inhibitor.

-

In a 96-well plate, add sample, NADPH, and DTNB.

-

Measure the absorbance at 412 nm over time. The thioredoxin reductase activity is the difference between the total DTNB reduction and the reduction in the presence of the inhibitor.

Visualizations

Signaling Pathway of PGD2-EA-Induced Apoptosis

Caption: PGD2-EA induces apoptosis via dehydration and subsequent oxidative and ER stress.

Experimental Workflow for Investigating PGD2-EA Activity

Caption: Workflow for characterizing the in vitro effects of PGD2-EA.

Conclusion

PGD2-EA demonstrates significant pro-apoptotic activity in vitro, primarily in cancer cell lines. Its mechanism of action is indirect, relying on its conversion to the reactive metabolite 15d-PGJ2-EA, which induces oxidative and ER stress, leading to apoptosis. This activity appears to be independent of classical prostanoid receptors. The detailed protocols and mechanistic overview provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of PGD2-EA and its analogs in oncology and other fields. Further research is warranted to obtain more quantitative data on the dose-dependent effects of PGD2-EA and to explore its activity in a wider range of cell types.

References

PGD2 Ethanolamide: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 ethanolamide (PGD2-EA), also known as prostamide D2, is an endocannabinoid-like lipid mediator that has demonstrated notable anti-neoplastic properties, particularly in skin and colon cancers. Its mechanism of action is primarily attributed to its metabolic conversion to the highly reactive cyclopentenone prostaglandin, 15-deoxy-Δ12,14-prostamide J2 (15d-PMJ2). This metabolite induces cancer cell apoptosis through the induction of endoplasmic reticulum (ER) stress and oxidative stress, in a manner independent of the classical prostaglandin and peroxisome proliferator-activated receptors. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data on its effects, detailed experimental protocols, and key signaling pathways involved in the anticancer action of PGD2 ethanolamide.

Core Mechanism of Action

The anticancer activity of this compound is not direct but is mediated through its intracellular dehydration to J-series prostaglandin ethanolamides, culminating in the formation of 15d-PMJ2.[1][2] This active metabolite is central to the subsequent cytotoxic effects observed in cancer cells.

The primary mechanism involves the following key steps:

-

Inhibition of Cellular Antioxidants: PGD2-EA and its metabolites suppress the activity of crucial cellular antioxidant systems, namely glutathione (B108866) and thioredoxin.[3]

-

Induction of Oxidative and Endoplasmic Reticulum Stress: The inhibition of antioxidant defenses leads to an accumulation of reactive oxygen species (ROS), resulting in significant oxidative stress. This, in turn, disrupts protein folding processes within the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR) and inducing ER stress.[2][4]

-

Activation of Apoptotic Pathways: Sustained and unresolved ER stress activates pro-apoptotic signaling cascades. Key markers of this process include the phosphorylation of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) and the increased expression of the transcription factor C/EBP Homologous Protein (CHOP), also known as DDIT3.[4][5] This ultimately leads to the activation of executioner caspases, such as caspase-3 and -7, and subsequent apoptotic cell death.[5]

-

Receptor Independence: Notably, the cytotoxic effects of PGD2-EA and 15d-PMJ2 in skin cancer cells have been shown to be independent of the prostaglandin D2 receptors DP1 and DP2, as well as the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[3]

Signaling Pathways and Logical Relationships

The signaling cascade initiated by this compound and its active metabolite, 15d-PMJ2, leading to apoptosis is a multi-step process. The following diagrams, generated using the DOT language, illustrate these pathways and the logical flow of experimental investigation.

Quantitative Data

The cytotoxic and pro-apoptotic effects of 15d-PMJ2, the active metabolite of PGD2-EA, have been quantified in several cancer cell lines.

| Cell Line | Cancer Type | Assay | Concentration | Effect | Citation |

| HCT116 | Colon Cancer | Caspase 3/7 Activity | 2.5 µM | ~200% increase | [5] |

| Caspase 3/7 Activity | 5.0 µM | ~300% increase | [5] | ||

| Annexin V Staining | 5.0 µM | >60% increase in total apoptotic cells | [5][6] | ||

| B16F10 | Melanoma | Cell Viability (MTS) | 5.0 µM | 63% decrease in viability | [7] |

| A431 | Skin Squamous Cell Carcinoma | Cell Viability (MTS) | 5.0 µM | 53% decrease in viability | [8] |

| Cell Viability (MTS) | 10.0 µM | 83% decrease in viability | [8] | ||

| U2-OS | Osteosarcoma | Apoptosis (Annexin V/PI) | 20 µM (12h) | 26.3% total apoptotic cells | [9] |

| Apoptosis (Annexin V/PI) | 20 µM (24h) | 44% total apoptotic cells | [9] | ||

| Saos-2 | Osteosarcoma | Apoptosis (Annexin V/PI) | 20 µM (12h) | 26.3% total apoptotic cells | [9] |

| Apoptosis (Annexin V/PI) | 20 µM (24h) | 44% total apoptotic cells | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound and its metabolites.

Cell Viability Assessment (MTS Assay)

This protocol is adapted for assessing the dose-dependent cytotoxic effects of 15d-PMJ2.[8]

-

Cell Seeding: Seed cancer cells (e.g., A431, B16F10) in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of 15d-PMJ2 (e.g., 1 µM to 20 µM) in complete culture medium from a stock solution dissolved in DMSO. The final DMSO concentration in the wells should be kept below 0.1%. Replace the existing medium with 100 µL of the medium containing the compound or vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).[8]

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the MTS reagent into a colored formazan (B1609692) product.

-

Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from wells containing medium only. Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.

Apoptosis Quantification (Annexin V and Propidium Iodide Staining)

This flow cytometry-based protocol quantifies the percentage of cells undergoing apoptosis.[5][6]

-

Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of 15d-PMJ2 (e.g., 1 µM, 2.5 µM, 5 µM) or vehicle control for 16 hours.[5]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent like Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant, resuspend the cell pellet in cold PBS, and centrifuge again.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer without delay. Use unstained, Annexin V-only, and PI-only stained cells as controls for compensation and gating. Collect a minimum of 10,000 events per sample.

-

Data Analysis: Differentiate cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot for ER Stress Markers

This protocol is used to detect the upregulation of key ER stress proteins like p-PERK and CHOP.[2][4]

-

Cell Lysis: After treating cells (e.g., B16F10) with 15d-PMJ2 (e.g., 5 µM for 6 hours), wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel (e.g., 10-12%).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ER stress markers (e.g., anti-phospho-PERK, anti-CHOP) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's band intensity to the loading control.[2]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to measure the generation of ROS.

-

Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. After adherence, pre-treat cells with an antioxidant like Trolox (0.5 mM for 30 minutes) if investigating the role of ROS in subsequent events. Treat cells with 15d-PMJ2 (e.g., 5 µM for 2 hours).[10]

-

Probe Loading: Remove the treatment medium and load the cells with a ROS-sensitive fluorescent probe, such as CM-H2DCFDA, by incubating them in a solution containing the probe according to the manufacturer's instructions.

-

Fluorescence Measurement: After incubation with the probe, measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. For CM-H2DCFDA, the excitation/emission wavelengths are approximately 492/517 nm.

-

Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the fold increase in ROS production.

Conclusion

This compound represents a promising pro-drug for cancer therapy. Its efficacy lies in its conversion to 15d-PMJ2, which potently and selectively induces apoptosis in various cancer cell lines through the induction of ER and oxidative stress. The independence of this mechanism from classical prostaglandin receptors may offer advantages in overcoming certain forms of drug resistance. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this novel class of lipid mediators. Further research is warranted to explore its efficacy in a broader range of cancer types and to optimize its delivery and therapeutic application in preclinical and clinical settings.

References

- 1. 15d-PGJ2 is a new hope for controlling tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Damage-associated molecular pattern (DAMP) activation in melanoma: investigation of the immunogenic activity of 15-deoxy, Δ12,14 prostamide J2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Evaluation of the Novel Prostamide, 15-Deoxy, Δ12,14-Prostamide J2, as a Selective Antitumor Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Apoptosis mechanisms induced by 15d-PMJ2 in HCT116 colon cancer cells: insights into CHOP10/TRB3/Akt signaling [frontiersin.org]

- 6. Apoptosis mechanisms induced by 15d-PMJ2 in HCT116 colon cancer cells: insights into CHOP10/TRB3/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Prostaglandin D2 Ethanolamide: A Bioactive Lipid Mediator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 ethanolamide (PGD2-EA), also known as Prostamide D2, is a bioactive lipid mediator that belongs to the prostamide family. These molecules are ethanolamide derivatives of prostaglandins (B1171923), formed through the oxygenation of endocannabinoids. PGD2-EA is specifically derived from the metabolism of anandamide (B1667382) (arachidonoyl ethanolamide; AEA), a key endocannabinoid.[1][2] Unlike its classical prostaglandin counterpart, PGD2, PGD2-EA exhibits unique biological activities and signaling pathways, making it a molecule of significant interest in neuroscience and oncology. This guide provides a comprehensive overview of the core knowledge surrounding PGD2-EA, including its biosynthesis, signaling mechanisms, and physiological roles, with a focus on quantitative data and detailed experimental methodologies.

Biosynthesis and Metabolism

PGD2-EA is not a product of the canonical prostaglandin pathway that starts from free arachidonic acid. Instead, it is synthesized through a specific metabolic route originating from the endocannabinoid anandamide.

The primary pathway involves the sequential action of two enzymes:

-

Cyclooxygenase-2 (COX-2): Anandamide serves as a substrate for COX-2, which oxygenates it to form prostaglandin H2 ethanolamide (PGH2-EA).[3][4] Notably, COX-1 is not effective in this conversion.[3]

-

PGD Synthase (PGDS): PGH2-EA is then isomerized by a PGD synthase to yield PGD2-EA.[1][2][5]

An important factor influencing the biosynthesis of PGD2-EA is the activity of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[1] When FAAH activity is diminished, either through genetic deletion or pharmacological inhibition, anandamide levels increase, leading to a greater flux through the COX-2 pathway and consequently, elevated production of PGD2-EA.[1][6]

Once formed, PGD2-EA can be further metabolized through dehydration to form the J-series prostamides: PGJ2-EA, Δ¹²-PGJ2-EA, and 15-deoxy-Δ¹²,¹⁴-PGJ2-EA (15d-PGJ2-EA).[1] This conversion is a critical step for some of its biological activities, particularly its pro-apoptotic effects in cancer cells.

Quantitative Data

The quantification of PGD2-EA in biological systems is crucial for understanding its physiological and pathological relevance. The following tables summarize key quantitative data related to PGD2-EA and its analysis.

Table 1: Tissue Concentrations and Solubility of this compound

| Parameter | Value | Species/System | Conditions | Reference |

|---|---|---|---|---|

| Tissue Concentration | ||||

| Liver | 164.7 ± 45.1 ng/g | Mouse (FAAH -/-) | 30 min after 50 mg/kg IV anandamide | [6] |

| Kidney | 100.3 ± 45.5 ng/g | Mouse (FAAH -/-) | 30 min after 50 mg/kg IV anandamide | [6] |

| Lung | 86.3 ± 33.2 ng/g | Mouse (FAAH -/-) | 30 min after 50 mg/kg IV anandamide | [6] |

| Small Intestine | 42.0 ± 29.8 ng/g | Mouse (FAAH -/-) | 30 min after 50 mg/kg IV anandamide | [6] |

| Liver | 0.9 ± 0.3 ng/g | Mouse (Wild-Type) | 30 min after 50 mg/kg IV anandamide | [6] |

| Solubility | ||||

| Ethanol | 12.5 mg/mL | N/A | [7] | |

| DMSO | 8.3 mg/mL | N/A | [7] | |

| DMF | 8.3 mg/mL | N/A | [7] | |

| PBS (pH 7.2) | 2.5 mg/mL | N/A | [7] | |

| Precursor Concentration |

| Anandamide | 25 µM - 50 µM | Human CRC Cells | Concentration used to induce cell death |[3] |

Signaling Pathways and Biological Activity

PGD2-EA has distinct biological effects that are mediated through signaling pathways different from classical prostaglandins. A significant finding is that PGD2-EA is inactive at recombinant prostanoid receptors, including the DP1 and DP2 receptors that are the primary targets for PGD2.[1][2][5]

Neuromodulatory Effects

In the central nervous system, PGD2-EA has been shown to modulate synaptic transmission. It increases the frequency of miniature inhibitory postsynaptic currents (mIPSCs) in primary cultured hippocampal neurons.[1][2] This effect is opposite to that induced by its precursor, anandamide, suggesting a complex interplay between endocannabinoids and their COX-2 metabolites in regulating neuronal excitability.

Pro-Apoptotic Activity in Cancer

A major area of research for PGD2-EA is its role in cancer cell death.

-

Colorectal Carcinoma: PGD2-EA induces classical apoptosis in colorectal carcinoma (CRC) cell lines that express high levels of COX-2.[3][5] This is in contrast to anandamide, which induces a non-apoptotic form of cell death in the same cells.[3] This suggests that the conversion of anandamide to PGD2-EA within COX-2-expressing tumor cells is a critical switch from a non-apoptotic to an apoptotic cell death pathway.

-

Skin Cancer: In melanoma and non-melanoma skin cancer (NMSC) cells, PGD2-EA also induces apoptosis.[1] The mechanism in these cells has been elucidated in more detail. PGD2-EA acts as a precursor that is dehydrated to its J-series metabolites, particularly 15d-PGJ2-EA.[1] These metabolites then induce apoptosis by inhibiting the antioxidant activity of glutathione (B108866) and thioredoxin.[1] This leads to a buildup of reactive oxygen species (ROS), causing oxidative stress, which in turn triggers endoplasmic reticulum (ER) stress and activates the apoptotic cascade.[1] This entire process is independent of DP1, DP2, and PPARγ receptors.[1]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study PGD2-EA.

Table 2: Summary of Key Experimental Protocols

| Experiment | Objective | Methodology Summary | Key Parameters | Reference |

|---|---|---|---|---|

| Quantification in Tissues | To measure PGD2-EA levels in biological samples. | Animal Model: FAAH knockout (-/-) and wild-type mice. Dosing: Single IV bolus of anandamide (50 mg/kg). Sample Collection: Tissues (liver, lung, kidney, small intestine) harvested after 30 min. Extraction: Liquid-liquid extraction. Analysis: HPLC with tandem mass spectrometry (LC-MS/MS). | Internal Standards: Deuterated standards (e.g., d8-anandamide). MS Detection: MRM mode. | [6] |

| Apoptosis in CRC Cells | To determine the effect of PGD2-EA on colorectal cancer (CRC) cell death. | Cell Lines: HT29, HCA7/C29 (moderate/high COX-2), SW480 (low COX-2). Treatment: Cells treated with vehicle, anandamide, PGE2-EA, or PGD2-EA. Assays: Cell yield measured by counting adherent cells. Cell death assessed by quantifying shed cells. Apoptosis confirmed by morphological assessment (e.g., nuclear condensation) and/or biochemical markers (e.g., caspase activation). | Treatment Duration: 72 hours. Anandamide Conc.: 25-50 µM. | [3][5] |

| Apoptosis in Skin Cancer Cells | To elucidate the mechanism of PGD2-EA-induced cell death. | Cell Lines: Melanoma and non-melanoma skin cancer (NMSC) cell lines. Treatment: PGD2-EA. Analysis: Mass spectrometry to identify metabolites. Assays for antioxidant activity (glutathione, thioredoxin). Measurement of oxidative stress (ROS levels) and ER stress markers. Apoptosis assays. | Receptor Independence: Confirmed using DP1, DP2, and PPARγ antagonists. | [1] |

| General LC-MS/MS for Prostaglandins | To provide a robust method for prostaglandin quantification. | Sample Prep: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Chromatography: Reversed-phase HPLC (e.g., C18 or phenyl-hexyl column) with a gradient elution (e.g., acetonitrile/water with buffer). Mass Spectrometry: Triple quadrupole MS with negative ion electrospray ionization (ESI). Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions. | Stability: PGD2 compounds are less stable than PGE2; samples should be processed promptly (<8h) or stored at -80°C. |[8] |

Conclusion and Future Directions

This compound is an emerging bioactive lipid with distinct properties that separate it from classical prostaglandins. Its synthesis via the COX-2-mediated oxygenation of anandamide places it at a critical intersection of the endocannabinoid and eicosanoid signaling pathways. The discovery that its biological activity, particularly its potent pro-apoptotic effects in cancer, is mediated by its J-series metabolites and is independent of traditional prostanoid receptors, opens new avenues for therapeutic development.

For researchers and drug development professionals, PGD2-EA and its metabolic pathway represent novel targets. The dependence of its formation on COX-2 suggests that tumors overexpressing this enzyme may be particularly susceptible to therapies that promote the conversion of anandamide to PGD2-EA. Furthermore, the downstream signaling cascade involving oxidative and ER stress provides specific molecular targets for intervention. Future research should focus on obtaining more detailed pharmacokinetic and pharmacodynamic data, identifying the specific PGD synthases involved, and further exploring its neuromodulatory roles in the central nervous system. A deeper understanding of this unique lipid mediator holds promise for the development of novel therapeutics for cancer and potentially for neurological disorders.

References

- 1. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 15-deoxy-Δ12,14-PGJ2 promotes inflammation and apoptosis in cardiomyocytes via the DP2/MAPK/TNFα axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. realmofcaring.org [realmofcaring.org]

- 4. The endogenous cannabinoid, anandamide, induces COX-2-dependent cell death in apoptosis-resistant colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The endogenous cannabinoid, anandamide, induces cell death in colorectal carcinoma cells: a possible role for cyclooxygenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation of prostamides from anandamide in FAAH knockout mice analyzed by HPLC with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Production of PGD2 Ethanolamide in Mammalian Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 ethanolamide (PGD2-EA), also known as prostamide D2, is an endogenous lipid mediator synthesized from the endocannabinoid anandamide (B1667382) (AEA).[1][2] Unlike its parent prostaglandin, PGD2, PGD2-EA exhibits unique pharmacological properties and signaling pathways that are independent of the classical prostanoid receptors.[1] This technical guide provides a comprehensive overview of the endogenous production of PGD2-EA in mammalian tissues, its metabolism, and its emerging physiological and pathophysiological roles. Detailed experimental protocols for the extraction and quantification of prostaglandin ethanolamides are presented, alongside visualizations of its biosynthetic and signaling pathways to facilitate further research and drug development in this area.

Introduction

The discovery of the endocannabinoid system and its interaction with the cyclooxygenase (COX) pathways has unveiled a novel class of lipid signaling molecules, the prostaglandin ethanolamides (prostamides).[1] These molecules are formed through the oxygenation of N-acylethanolamines, such as anandamide, by COX enzymes, particularly COX-2.[1] Among these, PGD2-EA has garnered interest for its distinct biological activities. This guide will delve into the core aspects of PGD2-EA's endogenous production, offering a technical resource for researchers in the field.

Biosynthesis of PGD2 Ethanolamide

The primary pathway for the endogenous production of PGD2-EA involves the enzymatic conversion of anandamide (AEA). This process is a multi-step enzymatic cascade initiated by the release of AEA.

-

Step 1: Anandamide Oxygenation: The enzyme cyclooxygenase-2 (COX-2) catalyzes the oxygenation of anandamide to form prostaglandin H2 ethanolamide (PGH2-EA).[1]

-

Step 2: Isomerization: PGH2-EA is then isomerized to PGD2-EA by the action of prostaglandin D synthases (PGDS).[1] There are two main types of PGDS: the lipocalin-type PGDS (L-PGDS) and the hematopoietic PGDS (H-PGDS).

The biosynthesis of PGD2-EA is intricately linked to the levels of its precursor, anandamide. Inhibition of the primary catabolic enzyme for anandamide, fatty acid amide hydrolase (FAAH), has been shown to increase the production of PGD2-EA.[2]

Quantitative Data on Prostaglandin Levels in Mammalian Tissues

While specific quantitative data for endogenous PGD2-EA levels in various mammalian tissues are not extensively documented, studies on its parent compound, PGD2, provide valuable context. The concentration of these lipid mediators can vary significantly based on the physiological or pathological state of the tissue.

| Prostaglandin | Tissue/Fluid | Species | Concentration | Citation |

| PGD2 | Brain | Mouse | Low ng/g wet weight (basal) | [3] |

| Brain (during convulsions) | Mouse | Markedly increased | [3] | |

| Ischemic Brain Areas | Mouse | Significantly higher than contralateral | [4] | |

| PGE2 | Brain | Mouse | 375 ng/L | [5] |

| 15d-PGJ2 | Cell Culture Medium (3T3-L1 preadipocytes) | - | 0.64 ± 0.05 pg/mL (basal) | [6] |

Note: The provided data for PGD2 and PGE2 are intended to serve as a reference for the expected range of prostaglandin concentrations. The levels of PGD2-EA are likely to be lower and are dependent on the tissue-specific expression of COX-2 and PGDS, as well as the availability of anandamide.

Signaling Pathways of this compound

A crucial aspect of PGD2-EA pharmacology is its apparent lack of interaction with the known PGD2 receptors, DP1 and CRTH2 (DP2).[1] This suggests that PGD2-EA mediates its biological effects through a distinct signaling pathway.

Recent studies in skin cancer cells have shed light on a potential mechanism of action.[7] PGD2-EA is metabolized to J-series prostaglandin ethanolamides, including PGJ2-EA, Δ12PGJ2-EA, and 15-deoxy-Δ12,14-PGJ2-EA (15d-PGJ2-EA).[7] The cytotoxic effects of PGD2-EA in these cells are believed to be mediated by 15d-PGJ2-EA.[7] This metabolite can induce apoptosis by inhibiting the antioxidant activity of glutathione (B108866) and thioredoxin, leading to oxidative stress and subsequent endoplasmic reticulum (ER) stress.[7] This signaling cascade appears to be independent of DP1, DP2, and PPARγ receptors.[7]

Experimental Protocols